molecular formula C13H24O2 B12219865 1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

Cat. No.: B12219865
M. Wt: 212.33 g/mol
InChI Key: FUBPRYXDIHQLGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the octahydroindene core

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Hydroxypropan-2-yl)isolongifol-5-ene: This compound has a similar hydroxyl group but a different ring structure.

    2-[(1-Hydroxypropan-2-yl)oxy]propan-1-ol: Another compound with a hydroxyl group, but with a different backbone.

Uniqueness

1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is unique due to its specific ring structure and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPRYXDIHQLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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